molecular formula C21H23N3O3 B2692276 (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethoxyphenyl)methanone CAS No. 836691-67-9

(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethoxyphenyl)methanone

Cat. No.: B2692276
CAS No.: 836691-67-9
M. Wt: 365.433
InChI Key: BIQRNRNPIKUVBQ-UHFFFAOYSA-N
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Description

This compound features a piperidine ring substituted at the 4-position with a benzimidazole moiety, linked via a methanone bridge to a 3,4-dimethoxyphenyl group. Such structures are often explored for pharmacological activity, including kinase inhibition or receptor antagonism .

Properties

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-26-18-8-7-15(13-19(18)27-2)21(25)24-11-9-14(10-12-24)20-22-16-5-3-4-6-17(16)23-20/h3-8,13-14H,9-12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQRNRNPIKUVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethoxyphenyl)methanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using robust catalysts and reagents.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethoxyphenyl)methanone exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines through mechanisms such as:

  • Inhibition of cell proliferation.
  • Induction of cell cycle arrest.

Case Study : A study on related benzimidazole derivatives demonstrated their ability to inhibit tumor growth in xenograft models, suggesting potential for further development in cancer therapies .

Neurological Disorders

The compound has been investigated for its effects on neurological conditions, particularly in the context of neuroprotection and cognitive enhancement. Its structural similarity to known neuroprotective agents suggests it may:

  • Modulate neurotransmitter systems.
  • Provide protective effects against neurodegenerative diseases.

Case Study : Research involving piperidine derivatives indicated improvements in cognitive function in animal models of Alzheimer's disease, highlighting the potential for this compound to be explored as a treatment option .

Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated against various bacterial strains. Preliminary results indicate that it possesses moderate to strong activity against pathogens like Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AE. coli12 µg/mL
BS. aureus10 µg/mL

This suggests that the compound could be developed further as an antimicrobial agent .

Cardiovascular Applications

The compound's potential in treating cardiovascular diseases is also being explored. It may affect pathways involved in hypertension and lipid metabolism, making it a candidate for addressing metabolic syndrome and related disorders.

Case Study : A patent application discusses the use of similar compounds for treating conditions associated with metabolic syndrome, including hypertension and type 2 diabetes, by inhibiting specific enzymatic pathways .

Mechanism of Action

The mechanism of action of (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to various biological targets, disrupting their normal function and leading to therapeutic effects . The piperidine ring enhances the compound’s ability to cross biological membranes, increasing its bioavailability .

Comparison with Similar Compounds

Core Structural Variations

Compound Name Key Substituents/Modifications Biological Relevance/Notes Reference
(4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethoxyphenyl)methanone 3,4-Dimethoxyphenyl, benzimidazole-piperidine Enhanced electron donation; potential CNS activity
(1H-Benzo[d]imidazol-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone Trifluoromethylphenyl Increased lipophilicity; metabolic stability
(3,4-Dimethoxyphenyl)(1H-imidazol-2-yl)methanone Imidazole core (vs. benzimidazole) Reduced aromaticity; altered binding affinity
4-(1-(3-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-ylmethanone Fluorobenzyl groups Improved pharmacokinetics; possible enhanced BBB penetration
(4-(2-Benzyl-1H-benzimidazol-1-yl)piperidin-1-yl)(3,4-dimethylphenyl)methanone 3,4-Dimethylphenyl, benzyl substitution Steric hindrance effects; modified receptor interaction

Pharmacological and Physicochemical Properties

  • Electron-Donating Groups : The 3,4-dimethoxy substitution in the target compound enhances solubility compared to methyl or halogenated analogues but may reduce membrane permeability .
  • Fluorinated Analogues : Fluorine atoms in compounds like those in increase metabolic stability and lipophilicity, critical for CNS-targeted drugs .

Biological Activity

The compound (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethoxyphenyl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H27N3O2C_{23}H_{27}N_3O_2 with a molecular weight of 377.5 g/mol. Its structure features a benzimidazole moiety linked to a piperidine ring and a methanone group substituted with a dimethoxyphenyl group. This unique arrangement contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Anticancer Activity : Many benzimidazole derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Compounds with piperidine and benzimidazole functionalities are known for their antibacterial and antifungal effects.
  • Enzyme Inhibition : Some derivatives act as inhibitors of important enzymes like protein tyrosine phosphatases (PTPs), which play critical roles in cellular signaling.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Tyrosine Phosphatases (PTPs) : Similar compounds have been shown to inhibit PTPs, which are involved in various signaling pathways related to cell growth and differentiation. For instance, studies have reported that modifications on the benzimidazole ring enhance selectivity and potency against specific PTPs .
  • Interaction with DNA : Some benzimidazole derivatives exhibit the ability to intercalate into DNA, disrupting replication processes in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives induce oxidative stress in cells, leading to apoptosis in cancerous tissues.

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Study on Anticancer Activity : A study evaluated a series of benzimidazole derivatives for their anticancer properties against various cell lines. The most potent compound exhibited an IC50 value of 2.07 µM against PTP1B, significantly higher than other tested compounds .
  • Antimicrobial Testing : Another research explored the antimicrobial efficacy of piperidine-based compounds, revealing substantial activity against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL depending on the specific strain .

Data Tables

Activity Type IC50/Effect Reference
PTP1B Inhibition2.07 µM
Anticancer EfficacyIC50 < 10 µM for various cell lines
Antimicrobial ActivityMIC 0.5 - 32 µg/mL

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